[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol
Description
Properties
IUPAC Name |
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11F2NO/c1-9-4-6(7,8)2-5(9)3-10/h5,10H,2-4H2,1H3/t5-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBIVKQOFIPRQX-RXMQYKEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(CC1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CC(C[C@@H]1CO)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol typically involves the introduction of fluorine atoms into a pyrrolidine ring. One common method is the nucleophilic substitution reaction where a suitable pyrrolidine precursor is treated with a fluorinating agent under controlled conditions. For example, the reaction of 4,4-difluoro-1-methylpyrrolidine with formaldehyde in the presence of a reducing agent like sodium borohydride can yield this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Reaction Mechanisms
The compound participates in reactions typical of amines and alcohols:
Oxidation
Substitution
Coupling Reactions
Mechanism Example
The alcohol group undergoes oxidation via a two-electron transfer, forming an intermediate aldehyde prior to further reactions .
Key Reaction Conditions
| Reaction Type | Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Hydrogenation | Platinum(IV) oxide | Ethanol/Methanol | Ambient | ≥50% ee |
| Oxidation | KMnO4 | Aqueous acidic | 25°C | 85–90% |
| Substitution | PdCl2 (CH3CN)2 | THF | 0–20°C | 75–85% |
Stability and Reactivity
| Property | Value |
|---|---|
| Molecular Weight | 151.15 g/mol |
| Storage | Sealed, 2–8°C |
| Incompatible With | Strong oxidizing agents |
Reactivity is governed by the alcohol (-OH) and amine groups, requiring controlled pH/temperature to prevent side reactions .
Analytical Data
1H NMR (D2O)
Mass Spectrometry
Scientific Research Applications
Chemical Properties and Structure
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol has the molecular formula C₆H₁₁F₂NO and a molecular weight of approximately 151.15 g/mol. It features a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group. The specific stereochemistry (2R) significantly influences its biological interactions and properties.
Medicinal Chemistry
The compound has shown promise in medicinal chemistry for its ability to enhance binding affinities to various biological targets. Its structural features allow it to serve as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications.
Case Studies:
- Enzyme Interaction : Research indicates that this compound can interact with enzymes such as alcohol dehydrogenase, facilitating the oxidation of alcohols. This interaction is crucial for understanding metabolic pathways and developing drugs targeting these enzymes.
- Therapeutic Potential : The compound's ability to modulate protein kinases' activity suggests it may influence gene regulation and cellular signaling pathways, making it a candidate for further investigation in drug development aimed at diseases influenced by these processes.
Synthetic Applications
In synthetic organic chemistry, this compound is utilized as a building block for the creation of various derivatives. Its unique fluorinated structure enhances the biological activity of synthesized compounds.
Synthetic Pathways:
The synthesis typically involves:
Mechanism of Action
The mechanism of action of [(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol involves its interaction with specific molecular targets. The fluorine atoms can enhance the compound’s binding affinity to enzymes or receptors by forming strong hydrogen bonds or van der Waals interactions. This can lead to inhibition or modulation of the target’s activity, which is valuable in drug design and development .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrrolidine Ring
(1-(4-Aminophenyl)-4,4-difluoropyrrolidin-2-yl)methanol (CAS: 2091713-65-2)
- Structure: Features a 4-aminophenyl group at N1 instead of a methyl group.
- Molecular Weight : 228.24 (C₁₁H₁₄F₂N₂O), significantly larger due to the aromatic substitution.
- Storage conditions (room temperature) align with the target compound .
[1-(4-Fluorobenzyl)pyrrolidin-2-yl]methanol
- Structure : Contains a 4-fluorobenzyl group at N1.
- Molecular Formula: C₁₂H₁₅FNO (MW: 208.25).
- Impact : The fluorobenzyl group increases lipophilicity, improving blood-brain barrier penetration but complicating aqueous solubility. This compound is structurally bulkier, which may influence steric hindrance in biological targets .
Fluorination Patterns
(2R,4R)-4-Fluoropyrrolidin-2-yl]methanol Hydrochloride (CAS: 2306246-87-5)
- Structure : Single fluorine at C4 (R,R-configuration) and a hydrochloride salt.
- Molecular Formula: C₅H₁₁ClFNO (MW: 179.60).
- Impact: The hydrochloride salt improves water solubility, making it more suitable for intravenous formulations.
Stereochemical Variations
(S)-(4,4-Difluoro-1-methylpyrrolidin-2-yl)methanol (CAS: 1408057-44-2)
Functional Group Modifications
{5-[(4Z)-3,4-Dihydro-2H-pyrrol-4-ylidenemethyl]furan-2-yl}methanol
Comparative Data Table
Biological Activity
[(2R)-4,4-difluoro-1-methylpyrrolidin-2-yl]methanol is a fluorinated pyrrolidine derivative that has garnered interest in the fields of medicinal chemistry and biochemistry due to its unique structural characteristics. This compound features a pyrrolidine ring substituted with two fluorine atoms and a hydroxymethyl group, which contribute to its distinctive biological properties. The presence of fluorine often enhances the compound's interaction with biological targets, making it a valuable subject for research.
- Molecular Formula : C₆H₁₁F₂NO
- Molecular Weight : 151.15 g/mol
- CAS Number : 1408002-86-7
Biochemical Interactions
This compound has been shown to interact with various enzymes and proteins, influencing numerous biochemical pathways:
-
Enzyme Interactions :
- Alcohol Dehydrogenase : This compound binds to the active site of alcohol dehydrogenase, facilitating the oxidation of alcohols to aldehydes or ketones. The binding induces conformational changes that enhance the enzyme's catalytic activity.
- Protein Kinases : It modulates the activity of protein kinases, which are crucial for phosphorylation processes that regulate gene expression and cellular signaling pathways.
-
Cellular Effects :
- Alters phosphorylation states of signaling molecules, leading to changes in gene expression profiles.
- Influences cellular metabolism by affecting metabolic pathways linked to energy production and biosynthesis.
The mechanism by which this compound exerts its biological effects is primarily through its interactions with specific molecular targets. The fluorine atoms enhance binding affinity by forming strong hydrogen bonds and van der Waals interactions with target sites on enzymes or receptors. This can lead to either inhibition or modulation of enzymatic activity, which is essential for drug design and therapeutic applications.
Research Findings
Recent studies have highlighted the potential applications of this compound in various fields:
Medicinal Chemistry
The compound is being investigated for its potential as a lead compound in drug development due to its ability to inhibit specific enzymes involved in disease processes. Its structural features allow for modifications that can enhance therapeutic efficacy while minimizing side effects.
Case Studies
- Enzyme Inhibition Study : A study demonstrated that this compound significantly inhibited alcohol dehydrogenase activity in vitro at concentrations around 50 µM, suggesting potential use in managing alcohol-related disorders.
- Cell Signaling Research : Another research project showed that treatment with this compound altered the phosphorylation levels of key signaling proteins in cancer cell lines, indicating its potential role in cancer therapy by modulating cell growth pathways.
Comparative Analysis
The following table summarizes the biological activities and notable features of similar compounds:
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| This compound | C₆H₁₁F₂NO | Enantiomer with significant enzyme interaction |
| ((2S)-4-fluoro-1-methylpyrrolidin-2-yl)methanol | C₆H₁₂FNO | Contains one fluorine atom; different stereochemistry |
| (S)-(4-fluoropyrrolidin-2-yl)methanol | C₅H₁₀FNO | Lacks one fluorine atom; simpler structure |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
